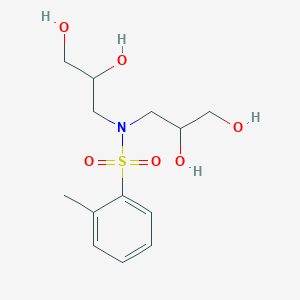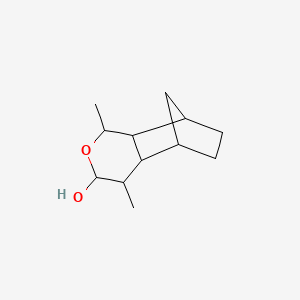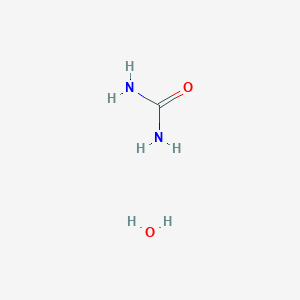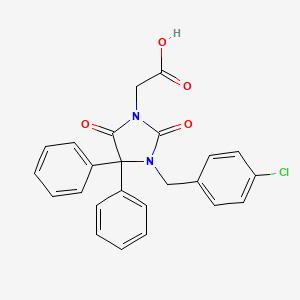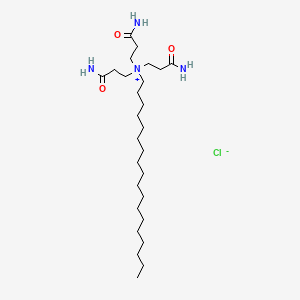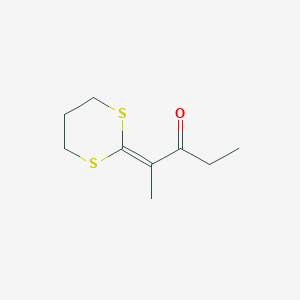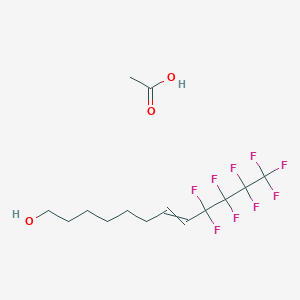
Acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol: is a unique organic compound that combines the properties of acetic acid and a fluorinated alcohol This compound is characterized by the presence of a long carbon chain with multiple fluorine atoms, which imparts distinct chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol typically involves multiple steps:
Fluorination of Dodecene: The starting material, dodecene, undergoes selective fluorination to introduce fluorine atoms at specific positions. This can be achieved using reagents like elemental fluorine or fluorinating agents such as sulfur tetrafluoride under controlled conditions.
Hydroxylation: The fluorinated dodecene is then subjected to hydroxylation to introduce the hydroxyl group at the terminal position. This can be done using oxidizing agents like osmium tetroxide or potassium permanganate.
Acetylation: Finally, the hydroxylated product is acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. Continuous flow reactors and advanced fluorination techniques are often employed to ensure efficient and safe production.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol can be oxidized to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly at the carbon-carbon double bond, using hydrogenation catalysts like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Saturated fluorinated alcohols.
Substitution: Various substituted fluorinated alcohols depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of novel materials with specific properties such as hydrophobicity and chemical resistance.
Biology and Medicine
In biology and medicine, this compound is studied for its potential use in drug delivery systems. The fluorinated chain can enhance the bioavailability and stability of pharmaceutical agents. Additionally, it is explored for its antimicrobial properties due to the presence of fluorine atoms.
Industry
In the industrial sector, this compound is used in the production of specialty coatings and surfactants. Its ability to lower surface tension makes it ideal for applications in non-stick coatings and water-repellent materials.
作用机制
The mechanism by which acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol exerts its effects is largely dependent on its chemical structure. The fluorinated chain interacts with lipid membranes, altering their properties and potentially disrupting microbial cell walls. The acetic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
相似化合物的比较
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Trifluoroacetic acid
Uniqueness
Compared to these similar compounds, acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol has a unique combination of a long fluorinated chain and an acetic acid moiety. This dual functionality provides it with distinct properties such as enhanced reactivity and specific interactions with biological systems. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
属性
CAS 编号 |
130483-36-2 |
|---|---|
分子式 |
C14H19F9O3 |
分子量 |
406.28 g/mol |
IUPAC 名称 |
acetic acid;9,9,10,10,11,11,12,12,12-nonafluorododec-7-en-1-ol |
InChI |
InChI=1S/C12H15F9O.C2H4O2/c13-9(14,7-5-3-1-2-4-6-8-22)10(15,16)11(17,18)12(19,20)21;1-2(3)4/h5,7,22H,1-4,6,8H2;1H3,(H,3,4) |
InChI 键 |
MDGDKCDRZZSHGU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C(CCCO)CCC=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
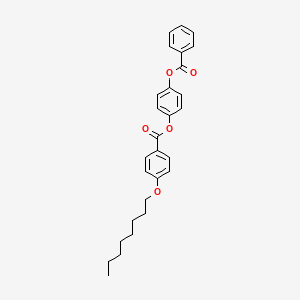
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
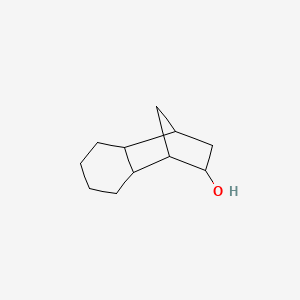
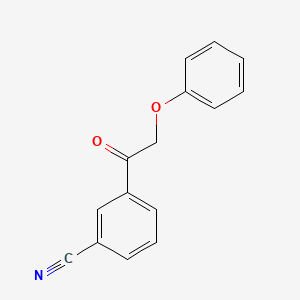
![[(Iodomethanesulfonyl)methyl]benzene](/img/structure/B14277098.png)

